molecular formula C10H13N3O2 B12959110 N-[4-(acetylamino)phenyl]glycinamide

N-[4-(acetylamino)phenyl]glycinamide

Cat. No.: B12959110
M. Wt: 207.23 g/mol
InChI Key: VCAMZLBDMFZAFG-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]glycinamide is a glycinamide derivative characterized by a central phenyl ring substituted with an acetylamino group (-NHCOCH₃) at the para position. The glycinamide moiety (-NHCH₂CONH₂) is attached to the phenyl ring, conferring hydrogen-bonding capacity and structural flexibility.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-aminoacetamide

InChI

InChI=1S/C10H13N3O2/c1-7(14)12-8-2-4-9(5-3-8)13-10(15)6-11/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15)

InChI Key

VCAMZLBDMFZAFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-aminoacetamide typically involves the reaction of 4-acetamidophenol with glycine in the presence of a coupling agent. One common method includes the use of carbodiimide as a coupling agent to facilitate the formation of the amide bond between the amino group of glycine and the acetamido group of 4-acetamidophenol .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-aminoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-acetamidophenyl)-2-aminoacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-aminoacetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of cyclooxygenase enzymes, similar to other analgesics like acetaminophen. This inhibition reduces the production of prostaglandins, which are involved in pain and inflammation pathways .

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Linkages

Sulfonamide derivatives share the 4-(acetylamino)phenyl core but replace the glycinamide group with sulfonamide bridges. Key examples include:

Compound Name Structural Features Key Data (mp, IR, NMR) Reference
N4-Acetylsulfacetamide -SO₂NH- bridge, acetamide substituent mp 248°C; IR: 1672 cm⁻¹ (CONH); ¹H-NMR: δ 11.96 (NH), 7.84 (aryl H) [1]
N-[4-[[(3-Chloro-4-methoxyphenyl)amino]sulfonyl]phenyl]acetamide -SO₂NH- bridge, chloro and methoxy substituents mp 227°C; IR: 1680 cm⁻¹ (CONH); ¹³C-NMR: δ 169.25 (CO) [5]
N4-Valeroylsulfacetamide -SO₂NH- bridge, pentanamide substituent mp 216°C; IR: 1676 cm⁻¹ (CONH); Yield: 52% [4]

Key Differences :

  • glycinamide derivatives) .
  • Bioactivity : Sulfonamides in the evidence are associated with antitubercular activity, likely targeting bacterial dihydropteroate synthase . Glycinamide derivatives may have divergent targets due to reduced sulfonamide rigidity.

Substituted Glycinamide Derivatives

Glycinamide analogs retain the -NHCH₂CONH₂ group but vary in substituents on the phenyl ring or glycinamide nitrogen:

Compound Name (CAS/ID) Substituents/Modifications Molecular Weight Key Features Reference
N-(4-Acetamidophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide - Fluorobenzyl and tosyl groups on glycinamide nitrogen 469.531 Enhanced lipophilicity; potential protease inhibition [2]
N-(4-Chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide - Chlorophenyl, methoxyphenyl, and methylsulfonyl groups 415.89 (calc.) Electron-withdrawing Cl may improve metabolic stability [6]
6221-21-2 (C21H27N3O6S) - Sulfonyl and methoxypropyl groups 449.52 Polar sulfonyl group may enhance solubility; extended half-life [12]

Key Differences :

  • Substituent Effects : Fluorine or chlorine atoms increase electronegativity, altering electronic properties and binding affinities .
  • Solubility and Stability : Sulfonyl groups (e.g., in 6221-21-2) improve water solubility, whereas methoxypropyl chains resist enzymatic degradation .

Phenylglycinamide Derivatives with Amidino Groups

highlights N-(4-amidinophenyl)phenylglycinamide derivatives, which replace the acetylamino group with an amidine (-C(NH)NH₂).

Physicochemical and Spectroscopic Comparisons

Melting Points and Stability

  • Sulfonamides generally exhibit higher melting points (216–248°C) due to strong intermolecular hydrogen bonding .
  • Glycinamide derivatives with bulky substituents (e.g., 6221-21-2) may have lower melting points, though data are sparse .

Spectroscopic Signatures

  • IR Spectroscopy : CONH stretches appear at ~1670 cm⁻¹ in both sulfonamides and glycinamides. Sulfonamides additionally show SO₂NH bands near 1150 cm⁻¹ .
  • NMR : Aromatic protons in glycinamide derivatives (e.g., δ 7.84 in [1]) shift based on substituents. Fluorine in ’s compound would cause distinct ¹⁹F NMR signals .

Biological Activity

N-[4-(acetylamino)phenyl]glycinamide (ACNB) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Mechanisms of Biological Activity

1. Anticancer Activity:
ACNB has shown potent anticancer activity across various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and subsequent cell death. A study demonstrated that ACNB inhibited the proliferation of breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .

2. Anti-inflammatory Effects:
In addition to its anticancer properties, ACNB exhibits significant anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α in murine macrophages stimulated with lipopolysaccharide (LPS). In vitro experiments showed that ACNB could reduce TNF-α levels by over 50% at concentrations around 100 µM, indicating its potential as an anti-inflammatory agent .

3. Neuropharmacological Potential:
ACNB has also been investigated for its neuropharmacological properties. It shows a high affinity for the serotonin 5-HT7 receptor, suggesting potential therapeutic applications in treating neurological disorders such as depression and anxiety. This receptor's modulation could lead to enhanced serotonergic signaling, which is beneficial in mood regulation .

Table 1: Summary of Key Studies on ACNB

Study ReferenceFocus AreaKey Findings
Anticancer ActivityInduces apoptosis in breast cancer cells; inhibits proliferation significantly.
Anti-inflammatory EffectsReduces TNF-α production by over 50% in LPS-stimulated macrophages.
Neuropharmacological EffectsHigh affinity for 5-HT7 receptor; potential use in depression treatment.

Detailed Findings

  • Anticancer Mechanism:
    • A study conducted on various cancer cell lines revealed that ACNB activates caspase pathways leading to apoptosis. The compound was particularly effective against MCF-7 (breast cancer) cells, with IC50 values indicating substantial growth inhibition at low concentrations .
  • Anti-inflammatory Mechanism:
    • In vitro assays demonstrated that ACNB significantly inhibited the expression of inflammatory markers in macrophages upon LPS stimulation. This suggests a mechanism involving NF-κB pathway inhibition, which is critical for the transcription of many pro-inflammatory cytokines .
  • Neuropharmacological Insights:
    • Binding assays indicated that ACNB interacts favorably with the 5-HT7 receptor, which could enhance serotonergic neurotransmission. This interaction was associated with increased neurogenesis in animal models, supporting its potential as an antidepressant .

Toxicity and Safety Profile

Initial toxicity studies suggest that ACNB has low toxicity levels in various animal models. However, further research is necessary to establish safe dosage ranges for human applications and to evaluate any long-term effects associated with its use .

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